9-allyl-9H-fluorene
Overview
Description
9-Allyl-9H-fluorene is an organic compound with the molecular formula C16H14. It is a derivative of fluorene, where an allyl group is attached to the ninth position of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-allyl-9H-fluorene typically involves the allylation of fluorene. One common method is the reaction of fluorene with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 9-Allyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas in the presence of a palladium catalyst (hydrogenation).
Substitution: Nucleophiles like sodium azide or thiolates under mild conditions.
Major Products:
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of 9-propyl-9H-fluorene.
Substitution: Formation of 9-(substituted allyl)-9H-fluorene derivatives.
Scientific Research Applications
9-Allyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Potential use in the design of biologically active compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of 9-allyl-9H-fluorene largely depends on its chemical reactivity. The allyl group can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved are specific to the reactions it participates in, such as the formation of epoxides or aldehydes through oxidation .
Comparison with Similar Compounds
9-Silafluorene: Contains a silicon atom in place of the carbon at the ninth position.
9-Germafluorene: Contains a germanium atom in place of the carbon at the ninth position.
Comparison:
Structural Differences: 9-allyl-9H-fluorene has an allyl group, while 9-silafluorene and 9-germafluorene have silicon and germanium atoms, respectively.
Unique Properties: this compound’s unique reactivity due to the allyl group distinguishes it from its silicon and germanium counterparts, which are more stable and less reactive.
Properties
IUPAC Name |
9-prop-2-enyl-9H-fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h2-6,8-12H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWXMVRHKXRLCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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